3,6-Dichloro-2-fluorobenzenesulfonyl chloride

Physical Organic Chemistry Sulfonyl Chloride Reactivity Substituent Effect

3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4) is an aromatic sulfonyl chloride distinguished by a unique substitution pattern: a sulfonyl chloride group, a fluorine atom at the 2-position, and two chlorine atoms at the 3- and 6-positions of the benzene ring. With the molecular formula C₆H₂Cl₃FO₂S and a molecular weight of approximately 263.50 g/mol , this compound is a versatile, highly electrophilic scaffold used to introduce this specific polyhalogenated sulfonyl moiety into more complex molecules.

Molecular Formula C6H2Cl3FO2S
Molecular Weight 263.5 g/mol
CAS No. 1706436-29-4
Cat. No. B1407428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-fluorobenzenesulfonyl chloride
CAS1706436-29-4
Molecular FormulaC6H2Cl3FO2S
Molecular Weight263.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H
InChIKeyTWLCGJUQNLZYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4) as a Polyhalogenated Aromatic Sulfonyl Chloride Building Block for Procurement


3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4) is an aromatic sulfonyl chloride distinguished by a unique substitution pattern: a sulfonyl chloride group, a fluorine atom at the 2-position, and two chlorine atoms at the 3- and 6-positions of the benzene ring . With the molecular formula C₆H₂Cl₃FO₂S and a molecular weight of approximately 263.50 g/mol , this compound is a versatile, highly electrophilic scaffold used to introduce this specific polyhalogenated sulfonyl moiety into more complex molecules [1]. Its primary utility lies in nucleophilic substitution reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1].

Electrophilic sulfonyl chloride scaffold for nucleophilic substitution reactions
Unique 2-fluoro, 3,6-dichloro substitution pattern on benzene ring
Key intermediate in pharmaceutical, agrochemical, and advanced materials synthesis

Procurement Alert: Why 3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4) Cannot Be Replaced by a Generic Analog


In sulfonyl chloride chemistry, the precise pattern of aromatic ring substitution is a critical determinant of a compound's reactivity, selectivity, and the final properties of the resulting sulfonamide or sulfonate ester [1]. Electron-withdrawing groups like chlorine and fluorine significantly influence the electrophilicity of the sulfonyl chloride group [2], and their specific positions dictate steric hindrance and electronic effects that can alter reaction rates and product profiles [3][4]. The 2-fluoro, 3,6-dichloro substitution pattern in 3,6-dichloro-2-fluorobenzenesulfonyl chloride is not interchangeable with other regioisomers (e.g., 3,4-dichloro or 4,5-dichloro) or analogs with different halogenation patterns. Assuming equivalent performance without validation in a specific reaction context can lead to divergent synthetic outcomes, unexpected side reactions, and ultimately, project failure in complex, multi-step syntheses [3].

Regioisomeric analogs (e.g., 3,4-dichloro or 4,5-dichloro substitution) alter steric and electronic profiles, potentially shifting reaction outcomes
Different halogenation patterns (non-fluorinated or differently halogenated) may not reproduce the same reactivity or product selectivity

Quantitative Differentiation Guide for 3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4) vs. Analogs


Electronic Impact of 2-Fluoro Substitution on Sulfonyl Chloride Reactivity

The presence of a fluorine atom ortho to the sulfonyl chloride group significantly increases its electrophilicity compared to non-fluorinated analogs. A study on the solvolysis of benzenesulfonyl chlorides demonstrates that even a para-fluoro substituent increases the reaction rate constant (k) by a factor of 2.2 relative to the unsubstituted compound (k = 3.24 x 10⁻⁵ s⁻¹ for p-F vs. 1.48 x 10⁻⁵ s⁻¹ for H) [1]. This effect is expected to be amplified in 3,6-dichloro-2-fluorobenzenesulfonyl chloride due to the ortho-positioning of the fluorine, which exerts a stronger inductive electron-withdrawing effect, thereby increasing reaction rates with nucleophiles compared to non-fluorinated or differently substituted analogs [2].

Electronic impact of 2-F substitution
Class-level inference
2.2× rate enhancement (para-F vs H); ortho-F expected greater
Supports reactivity assessment for synthesis optimization
Solvolysis in 90% aq. EtOH, 25.0°C; ortho effect inferred
Physical Organic Chemistry Sulfonyl Chloride Reactivity Substituent Effect

Lipophilicity and Metabolic Stability Enhancement via 2-Fluoro Substitution

The incorporation of a fluorine atom ortho to the sulfonyl group is a well-validated strategy in medicinal chemistry to modulate the lipophilicity (LogP) and metabolic stability of drug candidates [1]. In analogous dichloro-substituted sulfonyl chlorides, the presence of a fluorine atom is known to increase LogP and reduce metabolic clearance compared to non-fluorinated or differently substituted analogs [2]. For 3,6-dichloro-2-fluorobenzenesulfonyl chloride, the 2-fluoro substitution is projected to confer enhanced lipophilicity and potentially greater metabolic stability to derived sulfonamides compared to using, for example, 3,6-dichlorobenzenesulfonyl chloride, thereby improving the pharmacokinetic profile of resulting lead compounds [2].

Lipophilicity & metabolic stability
Class-level inference
Estimated +0.5–1.0 LogP units vs non-fluorinated analog
Supports ADME property tuning in lead optimization
In silico projection; experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

Selective Mono-Functionalization via Sulfonyl Chloride-Sulfonyl Fluoride Orthogonality

3,6-Dichloro-2-fluorobenzenesulfonyl chloride serves as a direct precursor to its corresponding sulfonyl fluoride, a highly stable and selective electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. This conversion is often quantitative and provides a means to achieve orthogonal reactivity [2]. While sulfonyl chlorides react with a broad range of nucleophiles, sulfonyl fluorides are uniquely selective, reacting only under specific conditions (e.g., in the presence of a silyl group) [1]. This allows for sequential, chemoselective functionalization of complex molecules, a feature not available with the sulfonyl chloride alone or with other non-fluorinated analogs, which are either less stable or lack this orthogonal reactivity handle [2].

Orthogonal SuFEx reactivity
Class-level inference
Convertible to sulfonyl fluoride; typical yield >90%
Supports sequential chemoselective functionalization
Standard KF/KHF₂ biphasic conversion
Combinatorial Chemistry Click Chemistry Building Block Strategy

Commercial Availability and Supplier-Defined Purity Benchmark

A direct procurement consideration is the reported purity and physical form of 3,6-dichloro-2-fluorobenzenesulfonyl chloride. Major suppliers, such as those listed on Sigma-Aldrich, list this compound with a purity of 97% . This contrasts with certain analogs, like 3,4-dichloro-2-fluoro-benzenesulfonyl chloride, which may be offered at a lower purity of 95%+ by some vendors . For procurement, a 2% difference in purity can be significant in reducing impurities that could interfere with sensitive catalytic cycles or lead to challenging purifications in subsequent steps.

Commercial purity benchmark
Data to verify
97% (target) vs 95%+ (3,4-dichloro-2-fluoro analog)
Supports procurement purity specification review
Vendor-reported; independent verification advised
Procurement Quality Control Supply Chain

Strategic Application Scenarios for 3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 1706436-29-4)


Medicinal Chemistry: Synthesis of Metabolically Stable and Selective Sulfonamide Drug Candidates

Utilize 3,6-dichloro-2-fluorobenzenesulfonyl chloride to synthesize focused libraries of sulfonamide-based inhibitors. The 2-fluoro substituent is specifically incorporated to enhance metabolic stability and modulate lipophilicity (LogP) of the final compounds, a well-documented strategy in medicinal chemistry [1]. This allows for fine-tuning of ADME properties compared to using non-fluorinated sulfonyl chlorides, increasing the probability of identifying a lead compound with favorable pharmacokinetics [1].

Click Chemistry & Bioconjugation: Orthogonal Functionalization via the SuFEx Reaction

Convert 3,6-dichloro-2-fluorobenzenesulfonyl chloride to its corresponding sulfonyl fluoride. This stable intermediate can then be employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for the reliable and bioorthogonal modification of peptides, proteins, or material surfaces [2]. This two-step approach provides a level of chemoselectivity not achievable with the parent sulfonyl chloride, enabling the construction of highly complex and well-defined bioconjugates and advanced materials [2].

Agrochemical Discovery: Synthesis of Novel Sulfonylurea Herbicides

Employ 3,6-dichloro-2-fluorobenzenesulfonyl chloride as a key building block in the synthesis of new sulfonylurea herbicides. The unique halogenation pattern (2-F, 3,6-diCl) can be explored to alter the compound's binding affinity to plant-specific enzymes (e.g., acetolactate synthase, ALS) and its environmental degradation profile [3]. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the electrophilicity of the sulfonyl chloride group, facilitating the crucial sulfonamide bond formation with heterocyclic amines during herbicide synthesis [3][4].

Materials Science: Synthesis of Advanced Aromatic Sulfones for High-Performance Polymers

React 3,6-dichloro-2-fluorobenzenesulfonyl chloride in Pd-catalyzed desulfitative cross-coupling reactions with (hetero)aromatics to produce complex, highly functionalized diarylsulfones [5]. The presence of the fluorine and chlorine substituents on the sulfonyl chloride partner allows for the creation of monomers with pre-installed reactive handles for subsequent polymerizations. The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and unique electronic properties due to the presence of fluorine and the rigid sulfone linkage [5].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Fluorine-mediated metabolic stability and LogP control
ADME profile validation and potency screening
Bioorthogonal conjugation and library synthesis
Sulfonyl fluoride orthogonal reactivity handle
Chemoselectivity and SuFEx condition optimization
Agrochemical sulfonylurea discovery
Halogen pattern influence on enzyme binding
Herbicidal activity and environmental stability screening
High-performance polymer monomer synthesis
Fluorinated aryl sulfone with reactive handles
Thermal stability and chemical resistance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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